molecular formula C6H5FN2O3 B12511076 2-Fluoro-3-methoxy-5-nitropyridine

2-Fluoro-3-methoxy-5-nitropyridine

Cat. No.: B12511076
M. Wt: 172.11 g/mol
InChI Key: XHPNIKOLYOJWMZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-5-nitropyridine typically involves the fluorination of a suitable pyridine precursorFor instance, 3-bromo-2-nitropyridine can react with a fluoride source like Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C). These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxy-5-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 2-fluoro-3-methoxy-5-aminopyridine.

    Oxidation: Formation of 2-fluoro-3-formyl-5-nitropyridine.

Scientific Research Applications

2-Fluoro-3-methoxy-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-nitropyridine largely depends on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-2-nitropyridine
  • 5-Fluoro-3-methoxy-2-nitropyridine

Comparison: 2-Fluoro-3-methoxy-5-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of a methoxy group at the 3-position can enhance its lipophilicity compared to 2-fluoro-5-nitropyridine .

Properties

IUPAC Name

2-fluoro-3-methoxy-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPNIKOLYOJWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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